molecular formula C16H14O3 B1203074 4-Methoxydalbergione CAS No. 28396-75-0

4-Methoxydalbergione

Cat. No. B1203074
CAS RN: 28396-75-0
M. Wt: 254.28 g/mol
InChI Key: RGSUZUQISVAJJF-UHFFFAOYSA-N
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Description

4-Methoxydalbergione is a natural product found in Dalbergia retusa, Dalbergia riparia, and other organisms with data available.

Scientific Research Applications

Chemical Stability and Reactions

4-Methoxydalbergione, a constituent of Dalbergia species, exhibits stability in neutral solvents but undergoes cyclization in basic media to dalbergichromene. It is involved in various chemical reactions, including cyclization and polymerization, potentially contributing to the formation of condensed tannins in Dalbergia species (Jurd & Roitman, 1978).

Anticancer Properties

4-Methoxydalbergione (4-MD) has been found to inhibit the progression of certain cancers, including esophageal and bladder cancer. It acts by inhibiting cell proliferation and migration, and inactivating the NF-κB signaling pathway (Li et al., 2023). Additionally, 4-MD exhibits anticancer effects against osteosarcoma and hepatocellular carcinoma, by inhibiting proliferation, inducing apoptosis, and affecting various molecular pathways like JAK2/STAT3 (Park et al., 2016), (Zeng et al., 2023).

Structural and Reactive Analyses

A study using vibrational spectroscopy and quantum chemical calculations analyzed the structure and properties of 4-Methoxydalbergione. The research found three conformers of 4-MD with varying chemical reactivity and provided insights into its molecular electrostatic potential and reactivity descriptors (Shweta et al., 2019).

Stereoselective Synthesis

The stereoselective synthesis of 4-Methoxydalbergione has been achieved using asymmetric catalytic hydrogenation, providing a method to access various dalbergione family members (Bissel et al., 1999).

Quantitative Determination in Plants

A High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative determination of 4-Methoxydalbergione in Dalbergia sissoo Roxb., indicating its significance in phytochemical analysis (Ra, 2016).

properties

IUPAC Name

2-methoxy-5-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSUZUQISVAJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315149
Record name 4-Methoxydalbergione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxydalbergione

CAS RN

28396-75-0
Record name 4-Methoxydalbergione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28396-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxydalbergione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028396750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DALBERGIONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxydalbergione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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